

Application Notes and Protocols for the Chiral Separation of Amfectoral Enantiomers

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Amfectoral, a stimulant drug of the phenethylamine and amphetamine chemical classes, acts as a prodrug that metabolizes into d-amphetamine and chloral hydrate upon administration.[1] [2][3][4] Historically marketed as an appetite suppressant under the brand name Acutran, its primary pharmacological activity stems from the amphetamine metabolite.[3][5] Due to the differing physiological effects of amphetamine enantiomers, with d-amphetamine being the more potent central nervous system stimulant, the stereospecific analysis of amfectoral is crucial for understanding its pharmacological and toxicological profile.

Direct chiral separation of **amfectoral** is challenging due to its sensitivity to light and moisture and its propensity to hydrolyze.[5] Therefore, the most robust and reliable method for determining the enantiomeric composition of **amfectoral** is to analyze the enantiomers of its active metabolite, amphetamine. This application note provides detailed protocols for the chiral separation of amphetamine enantiomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Physicochemical Properties of Amfectoral

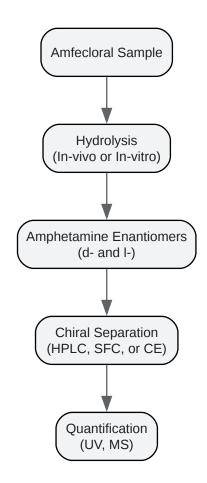


Property	Value
IUPAC Name	2,2,2-trichloro-N-(1-phenylpropan-2-yl)ethanimine[4][5]
Molecular Formula	C11H12Cl3N[4][5]
Molecular Weight	264.6 g/mol [2][5]
Appearance	White crystalline solid[5]
Solubility	Soluble in organic solvents like ethanol and ether; less soluble in water.[5]
Stability	Relatively stable under standard laboratory conditions but sensitive to light and moisture.[5]

Principle of Chiral Separation via Metabolite Analysis

The analytical strategy for the chiral separation of **amfectoral** enantiomers focuses on the quantitative analysis of its corresponding amphetamine enantiomers. This indirect approach is necessitated by the inherent instability of the **amfectoral** molecule, which readily hydrolyzes to amphetamine and chloral hydrate.[2] By measuring the enantiomeric ratio of the amphetamine present in a sample, one can infer the original enantiomeric composition of the **amfectoral**. This methodology is widely accepted in forensic and pharmaceutical analysis for prodrugs.





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Caption: Logical workflow for amfectoral enantiomer analysis.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the chiral separation of amphetamine enantiomers. The use of chiral stationary phases (CSPs) is the most common approach.[6] Macrocyclic glycopeptide-based columns, such as those with vancomycin selectors, have shown excellent performance and compatibility with mass spectrometry (MS) detection.[7][8]

Experimental Protocol

- 1. Sample Preparation:
- For biological samples (e.g., urine, blood), perform a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analytes.[7][8]



- A typical SPE procedure involves conditioning a cation-exchange cartridge, loading the
 acidified sample, washing with methanol and water, and eluting with a mixture of ethyl
 acetate, isopropyl alcohol, and ammonium hydroxide.[8]
- Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.[8]

2. HPLC System and Conditions:

Parameter	Condition
Column	Supelco Astec Chirobiotic V2 (25 cm x 2.1 mm, 5 μ m)[8]
Mobile Phase	Methanol with 0.1% (v/v) glacial acetic acid and 0.02% (v/v) ammonium hydroxide[8]
Flow Rate	250 μL/min[8]
Column Temperature	20 °C[8]
Injection Volume	5 μL
Detection	UV at 210 nm or Mass Spectrometry (MS)

3. Data Analysis:

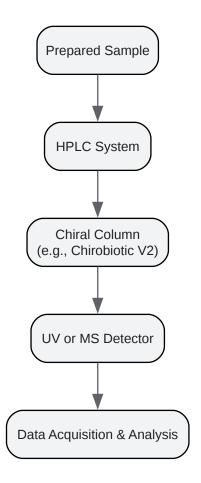
- Identify the peaks for d- and I-amphetamine based on their retention times.
- Calculate the peak areas to determine the enantiomeric ratio.

Expected Results

Enantiomer	Retention Time (min)	Resolution (Rs)
I-amphetamine	~3.8	> 1.9
d-amphetamine	~4.2	

Note: Retention times are approximate and may vary depending on the specific system and conditions.





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Caption: HPLC experimental workflow.

Supercritical Fluid Chromatography (SFC) Method

SFC is a powerful technique for chiral separations, often providing faster analysis times and higher efficiency compared to HPLC.[6] It utilizes supercritical CO₂ as the main mobile phase component, which is environmentally friendly.

Experimental Protocol

- 1. Sample Preparation:
- Prepare samples as described in the HPLC section. Solutions of d-amphetamine and Iamphetamine in methanol can be used as standards.[9]
- 2. SFC System and Conditions:



Parameter	Condition
Column	CHIRALPAK AD-H (250 x 4.6 mm, 5 μm)[9]
Mobile Phase	Supercritical CO ₂ and Ethanol with 0.1% aqueous ammonia (modifier)[9]
Gradient	Isocratic with 10% modifier[9]
Flow Rate	4 mL/min[9]
Back Pressure	150 bar
Column Temperature	20 °C[9]
Injection Volume	2 μL[10]
Detection	UV at 210 nm or MS

3. Data Analysis:

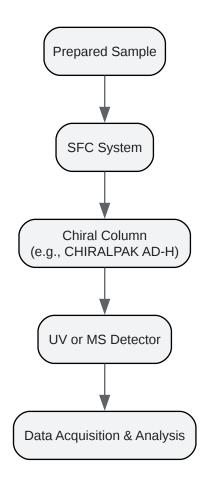
- Identify the peaks for d- and I-amphetamine based on their elution times.
- Quantify the enantiomers by comparing their peak areas.

Expected Results

Enantiomer	Retention Time (min)	
I-amphetamine	~1.63	
d-amphetamine	~1.86	

Note: Retention times are from a specific application and can vary.[9]





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Caption: SFC experimental workflow.

Capillary Electrophoresis (CE) Method

CE is a high-efficiency separation technique that requires minimal sample and solvent consumption. Chiral separations are achieved by adding a chiral selector to the background electrolyte.[1][11]

Experimental Protocol

- 1. Sample Preparation:
- Dilute the sample in the background electrolyte. For biological samples, a pre-concentration step like SPE may be necessary.[11]
- 2. CE System and Conditions:



Parameter	Condition
Capillary	Fused-silica capillary (e.g., 50 μm i.d., 60 cm total length)
Background Electrolyte	200 mM phosphate buffer (pH 2.8)[12]
Chiral Selector	20 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) [12]
Voltage	25 kV
Temperature	25 °C
Injection	Hydrodynamic injection (e.g., 50 mbar for 5 s)
Detection	UV at 200 nm or MS

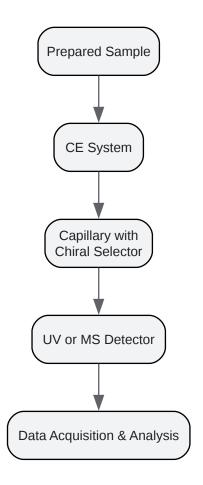
3. Data Analysis:

• The enantiomers will migrate at different times. Identify the peaks and calculate their areas for quantification.

Expected Results

The migration order of the enantiomers will depend on the specific interactions with the chiral selector. Complete separation of the two enantiomers is expected.





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Caption: CE experimental workflow.

Summary of Quantitative Data



Method	Chiral Selector/Co lumn	Mobile Phase/Elect rolyte	Analyte	Retention/M igration Time (min)	Resolution (Rs)
HPLC	Supelco Astec Chirobiotic V2	Methanol with acetic acid and ammonium hydroxide	l- amphetamine	~3.8	> 1.9
d- amphetamine	~4.2				
SFC	CHIRALPAK AD-H	Supercritical CO ₂ and Ethanol with aqueous ammonia	l- amphetamine	~1.63	Baseline
d- amphetamine	~1.86		_		
CE	Hydroxypropy I-β- cyclodextrin	Phosphate buffer (pH 2.8)	Amphetamine enantiomers	Varies	Baseline

Conclusion

The chiral separation of **amfectoral** enantiomers is effectively achieved through the analysis of its active metabolite, amphetamine. This application note provides detailed and validated protocols for HPLC, SFC, and CE methods that are suitable for the enantioselective quantification of amphetamine. The choice of method will depend on the available instrumentation, required sensitivity, and sample matrix. These protocols offer a reliable framework for researchers, scientists, and drug development professionals working with **amfectoral** and related compounds.



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